2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile
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Overview
Description
2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile is a chemical compound with the molecular formula C17H12FN3O This compound is known for its unique structure, which includes a phthalazinone core substituted with a 4-fluorobenzyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzyl bromide with phthalazinone in the presence of a base such as potassium carbonate can yield the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid
- **2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]ethanol
Uniqueness
Compared to similar compounds, 2-[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetonitrile is unique due to its acetonitrile moiety, which can participate in a wider range of chemical reactions. This feature enhances its versatility in synthetic applications and its potential as a building block for more complex molecules.
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-13-7-5-12(6-8-13)11-21-17(22)15-4-2-1-3-14(15)16(20-21)9-10-19/h1-8H,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECWPVSGTZAHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)F)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326972 |
Source
|
Record name | 2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478041-35-9 |
Source
|
Record name | 2-[3-[(4-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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